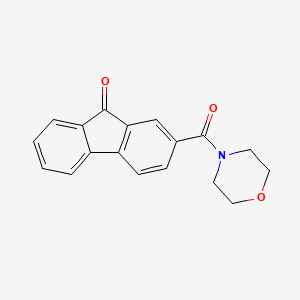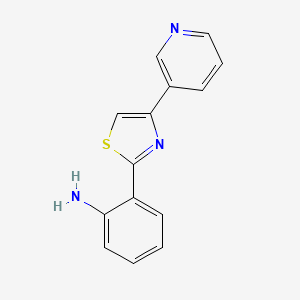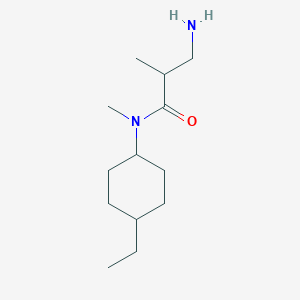
2-(Morpholine-4-carbonyl)-fluoren-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Morpholine-4-carbonyl)-fluoren-9-one is a fluorescent compound that has been widely used in scientific research. This compound has unique properties that make it an ideal tool for studying various biochemical and physiological processes.
科学的研究の応用
2-(Morpholine-4-carbonyl)-fluoren-9-one has been used in various scientific research applications, including the study of protein-protein interactions, enzyme activity, and cellular signaling pathways. This compound is often used as a fluorescent probe to visualize and quantify biological processes. It has been used to study the binding of small molecules to proteins, the activity of enzymes, and the localization of proteins in cells.
作用機序
2-(Morpholine-4-carbonyl)-fluoren-9-one is a fluorescent compound that works by emitting light when excited by a light source. The mechanism of action of this compound involves the absorption of energy by the molecule, followed by the emission of light at a longer wavelength. The emitted light can be detected and quantified, allowing researchers to study biological processes in real-time.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on biochemical and physiological processes. This compound is non-toxic and does not interfere with the normal function of cells. It has been used in a variety of cell types, including bacteria, yeast, and mammalian cells, without any adverse effects.
実験室実験の利点と制限
The advantages of using 2-(Morpholine-4-carbonyl)-fluoren-9-one in lab experiments include its high sensitivity, specificity, and versatility. This compound can be used to study a wide range of biological processes and can be easily incorporated into various experimental setups. The limitations of using this compound include its cost, which can be high, and its requirement for specialized equipment, such as a fluorescence microscope.
将来の方向性
There are many future directions for the use of 2-(Morpholine-4-carbonyl)-fluoren-9-one in scientific research. One direction is the development of new fluorescent probes based on this compound. Another direction is the application of this compound in drug discovery, where it can be used to screen for potential drug candidates. Additionally, this compound can be used in the development of new diagnostic tools for various diseases. Overall, the future of this compound in scientific research is promising, and it will continue to play an important role in advancing our understanding of biological processes.
In conclusion, this compound is a valuable tool for scientific research. Its unique properties make it an ideal tool for studying various biochemical and physiological processes. With its high sensitivity, specificity, and versatility, this compound has many potential applications in the future of scientific research.
合成法
The synthesis of 2-(Morpholine-4-carbonyl)-fluoren-9-one involves the reaction of fluoren-9-one with morpholine-4-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is obtained in high yield and purity, and it can be further purified by recrystallization.
特性
IUPAC Name |
2-(morpholine-4-carbonyl)fluoren-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17-15-4-2-1-3-13(15)14-6-5-12(11-16(14)17)18(21)19-7-9-22-10-8-19/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSTZEKYUMKOJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[(1-Methyltriazol-4-yl)methylamino]methyl]cycloheptan-1-ol](/img/structure/B7589350.png)
![4-[(5-Chloro-2-fluorobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B7589353.png)
![2-Methyl-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7589356.png)

![2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid](/img/structure/B7589367.png)
![4-[(2-Ethoxyacetyl)amino]-2-methylbenzoic acid](/img/structure/B7589374.png)
![4-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid](/img/structure/B7589379.png)

![2-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7589407.png)

![3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B7589415.png)


